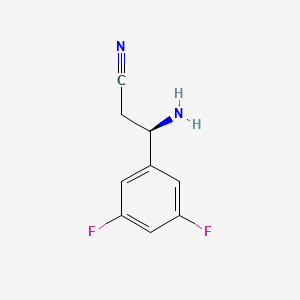![molecular formula C9H5F2N3 B13032621 2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzimidazole derivatives with difluoromethylating agents under controlled conditions . For example, the precursor imidazole-2-carboxylic acid can be prepared from N-benzylimidazole via low-temperature C-2 lithiation using methyllithium, followed by quenching with carbon dioxide and subsequent debenzylation .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale difluoromethylation processes. These processes can include the use of metal-based catalysts to transfer the difluoromethyl group to the benzimidazole core in a stoichiometric or catalytic mode . The use of green chemistry tools such as microwave irradiation and ultrasound irradiation has also been explored to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated benzimidazoles are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as fluorinated ionic liquids and catalysts
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethyl-1H-benzo[d]imidazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Methyl)-1H-benzo[d]imidazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H5F2N3 |
|---|---|
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H5F2N3/c10-8(11)9-13-6-3-1-2-5(4-12)7(6)14-9/h1-3,8H,(H,13,14) |
Clé InChI |
MAUBFWVUBHTNRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=N2)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


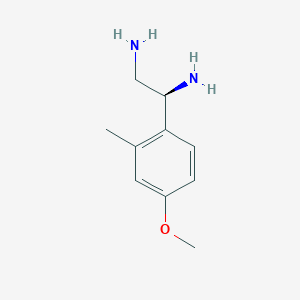


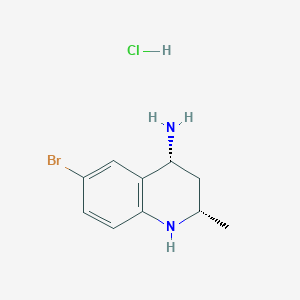
![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
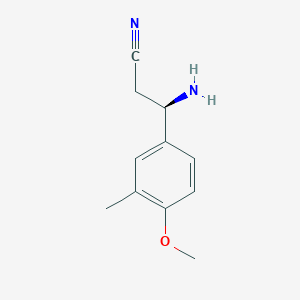
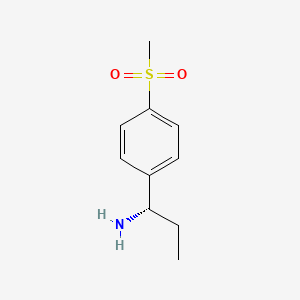
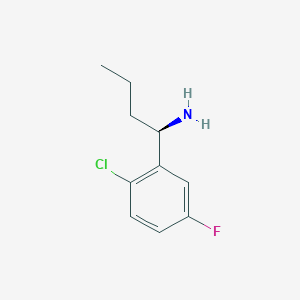
![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
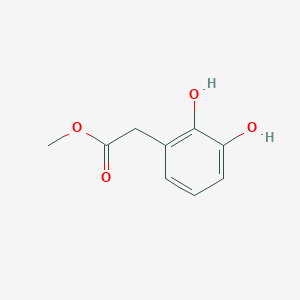
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
